

n-Butylpentanamide molecular formula

C₉H₁₉NO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Butylpentanamide

Cat. No.: B3381829

[Get Quote](#)

An In-depth Technical Guide to **n-Butylpentanamide** (C₉H₁₉NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylpentanamide, a secondary amide with the molecular formula C₉H₁₉NO, is a compound with documented applications in chemical extraction processes. While its direct biological activities and mechanisms of action in a pharmacological context are not extensively reported in publicly available literature, its chemical properties and synthesis routes are well-characterized. This technical guide provides a comprehensive overview of **n-Butylpentanamide**, including its physicochemical properties, detailed synthesis protocols, and standard methods for spectroscopic analysis. The information is intended to serve as a foundational resource for researchers interested in this molecule for chemical synthesis, materials science, or as a scaffold for further drug development.

Chemical and Physical Properties

n-Butylpentanamide is an aliphatic amide. Its identity and fundamental physicochemical properties are summarized below. These properties have been compiled from various chemical databases and computational models.

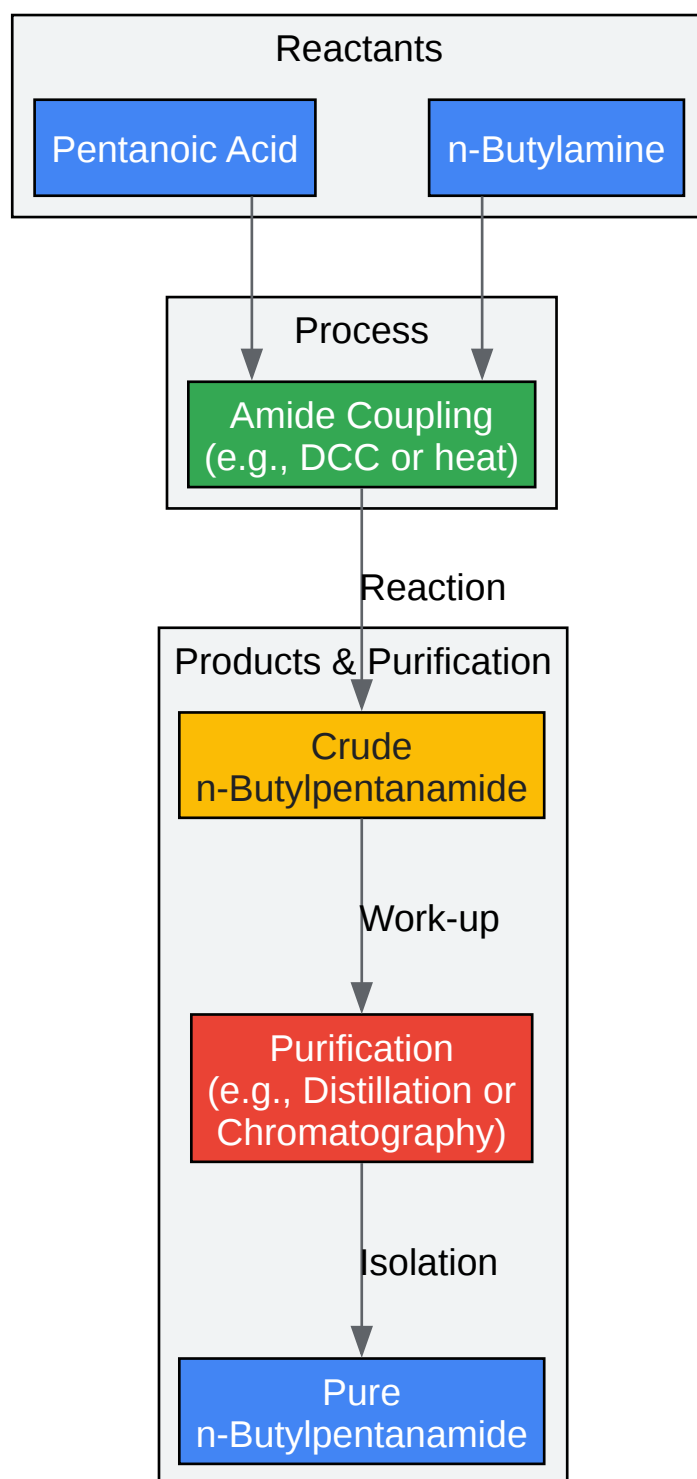
Property	Value	Source
Molecular Formula	C9H19NO	[1][2][3]
Molecular Weight	157.25 g/mol	[1][2]
IUPAC Name	N-butylpentanamide	[1][2]
CAS Registry Number	2763-67-9	[1][2]
SMILES	<chem>CCCCC(=O)NCCCC</chem>	[2]
InChI Key	PKOPLDUHARSIKV-UHFFFAOYSA-N	[1][2]
logP (Octanol/Water)	2.09 - 2.2	[2][4]
Boiling Point (T _{boil})	509.36 K (Joback Calculated)	[4]
Melting Point (T _{fus})	298.15 K (Predicted)	[4]
Water Solubility	-2.55 (log ₁₀ WS, mol/l) (Crippen Calculated)	[4]
Kovats Retention Index	1338.00 (Standard non-polar column)	[1][2]

Synthesis and Purification

The most common method for synthesizing **n-Butylpentanamide** is the direct amidation of pentanoic acid with n-butylamine. This reaction typically requires a coupling agent or the removal of water to drive the equilibrium towards the product.

Synthesis Workflow

The general workflow for the synthesis of **n-Butylpentanamide** from pentanoic acid and n-butylamine is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **n-Butylpentanamide**.

Experimental Protocol: Amide Coupling

This protocol describes a representative method for the synthesis of **n-Butylpentanamide**.

Materials:

- Pentanoic acid
- n-Butylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
- Stir the reaction mixture at room temperature for 10-15 minutes.
- Add n-butylamine (1.0 eq) to the mixture.
- Continue stirring the reaction for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed[5].
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or FTIR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch[6].
- Upon completion, filter the reaction mixture to remove the DCU precipitate.

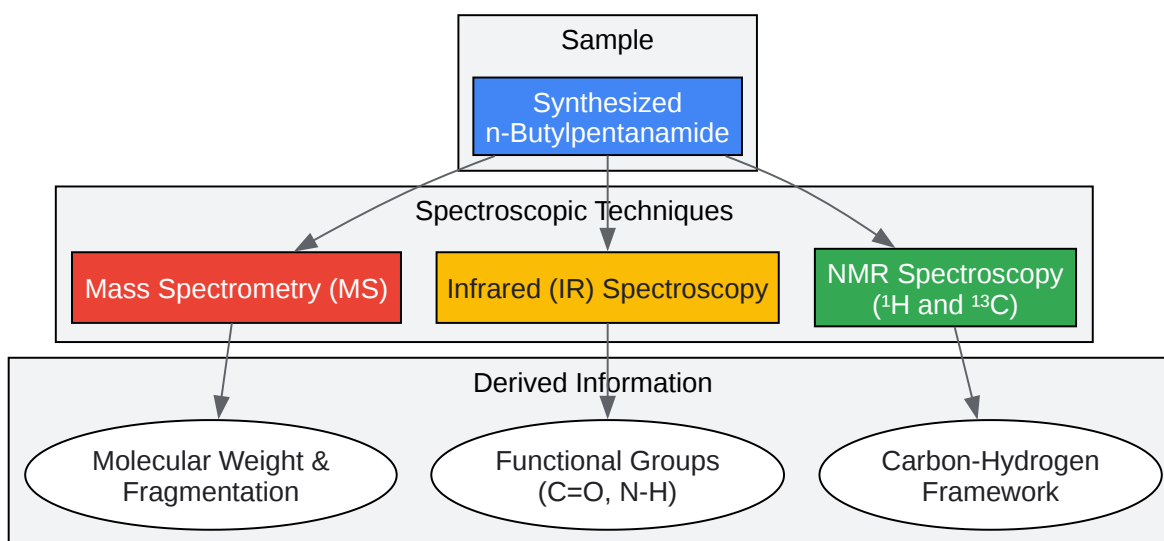
- Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **n-Butylpentanamide** by vacuum distillation or column chromatography to obtain the final product.

Spectroscopic Analysis

Structural confirmation and purity assessment of **n-Butylpentanamide** are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

The logical workflow for characterizing a synthesized compound like **n-Butylpentanamide** is outlined below.



[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and derived structural information.

Representative Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for **n-Butylpentanamide**, based on standard methodologies[7].

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **n-Butylpentanamide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

- Objective: To identify characteristic functional groups.
- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Key Bands to Observe: C=O stretch (amide I band, $\sim 1640 \text{ cm}^{-1}$), N-H bend (amide II band, $\sim 1550 \text{ cm}^{-1}$), N-H stretch ($\sim 3300 \text{ cm}^{-1}$), and C-H stretches ($\sim 2850\text{-}3000 \text{ cm}^{-1}$).

3.2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Sample Preparation (ESI): Prepare a dilute solution ($\sim 1 \text{ mg/mL}$) in a suitable solvent like methanol or acetonitrile.
- EI-MS Acquisition:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 30-200.
 - Expected Molecular Ion: $[M]^+$ at m/z 157.

Applications and Known Biological Activity

The primary documented application for **n-Butylpentanamide** is in the field of nuclear chemistry. It has been investigated as an N,N-dialkyl aliphatic amide extractant, serving as a potential alternative to tributyl phosphate (TBP) for the reprocessing of spent nuclear fuel[6]. Specifically, it is used in the solvent extraction and purification of thorium from nitric acid media[6]. The degradation products of such amides are considered innocuous (carboxylic acids and amines), which is advantageous for waste management[6].

As of this writing, there is a notable lack of published research detailing the biological activity of **n-Butylpentanamide** in the context of drug development. No specific interactions with signaling pathways, receptor binding data, or in vivo/in vitro pharmacological studies have been found in the public domain. Its structural analogs, however, can be found in various chemical libraries, but specific biological data for the title compound is sparse. Researchers interested in the pharmacological potential of this molecule would likely need to conduct initial screening assays to determine any relevant biological effects.

Conclusion

n-Butylpentanamide (C₉H₁₉NO) is a well-defined chemical entity with established synthesis routes and clear methods for analytical characterization. This guide provides the essential technical information required for its synthesis and analysis. While its current applications are primarily in materials and separation science, its simple aliphatic amide structure could make it a candidate for foundational studies in medicinal chemistry, either as a starting point for more complex derivatives or as a fragment in drug discovery campaigns. Further research is required to explore any potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentanamide, N-butyl [webbook.nist.gov]
- 2. N-Butylpentanamide | C₉H₁₉NO | CID 137707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Butylpentanamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Pentanamide, N-butyl (CAS 2763-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mdpi.com [mdpi.com]
- 6. n-Butylpentanamide|C9H19NO|CAS 2763-67-9 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [n-Butylpentanamide molecular formula C9H19NO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3381829#n-butylpentanamide-molecular-formula-c9h19no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com